molecular formula C6HCl2F3N4 B580625 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1211582-86-3

4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B580625
CAS No.: 1211582-86-3
M. Wt: 256.997
InChI Key: AJGYNOJYEZFWBJ-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with chlorine atoms at positions 4 and 6 and a trifluoromethyl group at position 3

Mechanism of Action

Action Environment

Environmental factors significantly influence the efficacy and stability of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. Temperature, pH, humidity, and soil conditions impact its persistence in the environment. Additionally, exposure to sunlight or other chemicals may alter its behavior. Researchers must consider these factors when designing formulations for practical applications.

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The binding of this compound to these enzymes can lead to alterations in phosphorylation states of target proteins, ultimately affecting cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has demonstrated the ability to induce apoptosis, a programmed cell death mechanism, by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It has been shown to bind to the active sites of enzymes, thereby inhibiting their catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects, such as inhibiting tumor growth in cancer models. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, it can affect metabolic flux by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and changes in cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and affect cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4,6-dichloropyrimidine as a starting material, which undergoes a series of reactions to introduce the trifluoromethyl group and form the pyrazolo[3,4-d]pyrimidine ring system . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

4,6-dichloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F3N4/c7-3-1-2(6(9,10)11)14-15-4(1)13-5(8)12-3/h(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGYNOJYEZFWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001181776
Record name 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211582-86-3
Record name 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211582-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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